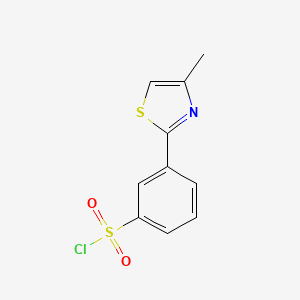

3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride

説明

BenchChem offers high-quality 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNHJFJAQSSLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and physical properties of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride

An In-Depth Technical Guide to 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is a bespoke chemical intermediate positioned at the intersection of heterocyclic chemistry and reactive functional group synthesis. This compound uniquely combines the pharmacologically significant 4-methylthiazole moiety with the versatile benzenesulfonyl chloride group. The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs, prized for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the sulfonyl chloride functional group serves as a powerful electrophilic handle, enabling the straightforward synthesis of sulfonamides—a cornerstone of modern medicinal chemistry.[3][4]

This guide provides a comprehensive technical overview of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride for researchers, medicinal chemists, and drug development professionals. It details the compound's core properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications as a key building block in the creation of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

The structural identity and fundamental properties of this compound are the basis for its utility in synthesis.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride | N/A |

| Synonym | 3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl chloride | [5] |

| CAS Number | 1342075-96-0 | [5][6] |

| Molecular Formula | C₁₀H₈ClNO₂S₂ | [5][7] |

| Molecular Weight | 273.76 g/mol | [5] |

| Physical State | Solid (Predicted) | [8][9] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane); Reacts with protic solvents (e.g., water, alcohols, amines) | [8][10] |

Aryl sulfonyl chlorides are typically crystalline solids at ambient temperatures.[8] For example, the isomeric compound 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a solid with a melting point of 116-118°C.[9] It is therefore predicted that the title compound is also a solid. Its reactivity necessitates storage under anhydrous conditions to prevent hydrolysis.

Synthesis and Manufacturing Pathway

While multiple routes to aryl sulfonyl chlorides exist, direct chlorosulfonation of the parent aromatic system is often the most straightforward approach, particularly when the substrate is stable to the harsh acidic conditions.[11][12] An alternative, the Sandmeyer-type reaction, is valuable for substrates incompatible with chlorosulfonic acid.[11]

This section details a proposed protocol based on the direct chlorosulfonation of the precursor, 2-(m-tolyl)-4-methylthiazole.

Proposed Synthetic Protocol: Chlorosulfonation

The underlying principle of this synthesis is the electrophilic aromatic substitution of the benzene ring with chlorosulfonic acid. The thiazole ring is generally deactivating, directing the electrophile to the meta-position, which aligns with the desired product structure.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler/scrubber containing a sodium hydroxide solution to neutralize the HCl gas byproduct.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (HSO₃Cl, ~5 molar equivalents) and cool the vessel to 0°C using an ice-water bath.

-

Substrate Addition: Slowly add 2-(m-tolyl)-4-methylthiazole (1 molar equivalent) dropwise via the addition funnel over 30-60 minutes. It is critical to maintain the internal temperature below 10°C to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Reaction Quench: In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The aryl sulfonyl chloride will precipitate as a solid. This step is highly exothermic and releases HCl gas; it must be performed with extreme caution in a well-ventilated fume hood.[11]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids. Follow with a wash of cold diethyl ether or hexane to aid in drying.

-

Drying: Dry the isolated solid under high vacuum to remove all residual water and solvent.

Chemical Reactivity and Mechanistic Insights

The synthetic value of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is derived from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This reactivity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom an excellent target for nucleophiles.[3][13] The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions.[13]

Key Reactions:

-

Sulfonamide Formation: This is the most significant reaction in a drug discovery context. The sulfonyl chloride reacts readily with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form highly stable sulfonamides.[10]

-

Sulfonate Ester Formation: In the presence of a base, alcohols react to yield sulfonate esters. This is useful for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate).[3]

-

Hydrolysis: The compound is sensitive to water, hydrolyzing to the corresponding sulfonic acid (3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonic acid).[10] This underscores the need for anhydrous reaction and storage conditions.

-

Friedel-Crafts Sulfonylation: With an electron-rich aromatic compound and a Lewis acid catalyst, it can undergo Friedel-Crafts reactions to form diaryl sulfones.[3][10]

Applications in Medicinal Chemistry and Drug Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value starting material for creating libraries of potential drug candidates. Its structure is a deliberate fusion of two pharmacologically important motifs.

-

The Thiazole Core: Thiazole and its derivatives are integral to a wide array of therapeutics, demonstrating activities against bacteria, viruses, fungi, and cancer.[1][2][14] The 4-methyl substitution can influence binding affinity and metabolic stability.

-

The Sulfonamide Warhead: The sulfonamide group, formed by reacting the sulfonyl chloride with an amine, is a classic "warhead" in drug design. It is a key structural feature in carbonic anhydrase inhibitors (used as diuretics and glaucoma treatments), COX-2 inhibitors (anti-inflammatory agents), and antibacterial drugs.[3][12][15] The sulfonamide moiety often acts as a zinc-binding group, chelating to the zinc ion present in the active site of metalloenzymes like carbonic anhydrase.[15]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized sulfonyl chloride.[16] Due to its reactivity, analysis should be conducted using aprotic solvents.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals:

-

Aromatic protons (benzene ring): Multiplets in the δ 7.5-8.5 ppm region.

-

Thiazole proton (C5-H): A singlet around δ 7.0-7.5 ppm.

-

Thiazole methyl protons (CH₃): A singlet around δ 2.5 ppm.

-

-

Expected ¹³C NMR Signals:

-

Multiple signals in the aromatic region (δ 120-150 ppm) for the benzene carbons.

-

Signals for the thiazole ring carbons, including the C=N carbon downfield (δ > 160 ppm).

-

A signal for the methyl carbon (CH₃) upfield (δ ~15-20 ppm).

-

Infrared (IR) Spectroscopy

-

Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for the solid sample.

-

Expected Characteristic Absorption Bands:

-

1370-1390 cm⁻¹: Strong, characteristic band for asymmetric S=O stretching.

-

1170-1190 cm⁻¹: Strong, characteristic band for symmetric S=O stretching.

-

550-650 cm⁻¹: Absorption for the S-Cl stretch.

-

~3100 cm⁻¹: C-H stretching for aromatic and heterocyclic rings.

-

~1600 cm⁻¹: C=C and C=N stretching within the aromatic and thiazole rings.

-

Mass Spectrometry (MS)

-

Protocol: Use a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Mass: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 273.9758, corresponding to the formula C₁₀H₉ClNO₂S₂⁺, with the characteristic isotopic pattern for one chlorine atom.[7]

Safety and Handling

As with all sulfonyl chlorides, 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and a lachrymator (tear-producing).[8] Contact with skin and eyes can cause severe chemical burns. Inhalation of dust or vapors is harmful and can irritate the respiratory tract.[9] It reacts violently with water.

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as bases, alcohols, and amines.

Conclusion

3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is a highly functionalized synthetic intermediate designed for efficiency in medicinal chemistry. It provides a direct route to novel sulfonamide derivatives that incorporate the biologically relevant thiazole scaffold. Its well-defined reactivity, combined with the proven therapeutic importance of its constituent parts, makes it a valuable tool for drug discovery programs aiming to develop new treatments for a wide range of diseases. Proper understanding of its synthesis, handling, and chemical properties is paramount to unlocking its full potential in the laboratory.

References

-

Sulfonyl Chloride: Organic Chemistry Study Guide. Fiveable. Available from: [Link]

-

Systematic Review On Thiazole And Its Applications. World Journal of Pharmaceutical Research. Available from: [Link]

-

Sulfonyl halide. Wikipedia. Available from: [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Plant Archives. Available from: [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. PubMed. Available from: [Link]

-

3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride. NextSDS. Available from: [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available from: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Synthesis of Cyclic Aryl Sulfonic Acid Derivatives. Synfacts. Available from: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]

-

3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride. PubChemLite. Available from: [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. Available from: [Link]

-

Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society. Available from: [Link]

-

Synthesis of sulfonimide-based branched arylsulfonyl chlorides. ResearchGate. Available from: [Link]

-

Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Chemtradeasia. Available from: [Link]

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available from: [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. Available from: [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 5. 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride | 1342075-96-0 [sigmaaldrich.cn]

- 6. nextsds.com [nextsds.com]

- 7. PubChemLite - 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (C10H8ClNO2S2) [pubchemlite.lcsb.uni.lu]

- 8. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]

- 13. fiveable.me [fiveable.me]

- 14. sysrevpharm.org [sysrevpharm.org]

- 15. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation and NMR Spectral Reference Data for 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, sulfonyl chlorides serve as indispensable building blocks, particularly in the synthesis of sulfonamide-based therapeutics. The compound 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (CAS: 1342075-96-0) features a unique 1,3-disubstituted benzene core flanked by a reactive sulfonyl chloride moiety and a heteroaromatic thiazole ring. Accurate structural characterization of this intermediate is critical, as trace impurities or hydrolysis products can severely compromise downstream coupling reactions.

This whitepaper provides an in-depth theoretical framework, empirical reference data, and a self-validating experimental protocol for the ¹H and ¹³C NMR spectroscopic characterization of this specific scaffold.

Theoretical Framework: Electronic Effects on Chemical Shifts

The chemical environment of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is dictated by the competing and synergistic electronic effects of its substituents. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

-

The Sulfonyl Chloride (-SO₂Cl) Effect: The -SO₂Cl group is a powerful electron-withdrawing group (EWG). It exerts strong inductive (-I) and mesomeric (-M) effects, pulling electron density away from the aromatic core. This drastically reduces magnetic shielding at the ortho and para positions, shifting these protons significantly downfield[1].

-

The Thiazole Ring Effect: The 4-methyl-1,3-thiazol-2-yl group introduces local magnetic anisotropy. Furthermore, the electronegative nitrogen and sulfur atoms within the thiazole ring act as electron sinks, further modulating the electron density of the attached phenyl ring[2].

-

Synergistic Deshielding: The H-2 proton of the benzene ring is situated directly between the -SO₂Cl group and the thiazole ring. Because it is ortho to both highly electron-withdrawing substituents, it experiences a compounded deshielding effect, pushing its resonance to an exceptionally low field (~8.65 ppm).

Spectral Reference Data

The following tables summarize the derived quantitative NMR data based on empirical predictive models and comparative literature of thiazole and sulfonyl chloride derivatives.

Table 1: ¹H NMR Spectral Data (Predicted at 400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | 8.65 | t (or fine dd) | 1.8 | 1H | Benzene (between substituents) |

| H-4 | 8.32 | dt | 7.8, 1.5 | 1H | Benzene (ortho to thiazole) |

| H-6 | 8.15 | dt | 8.0, 1.5 | 1H | Benzene (ortho to SO₂Cl) |

| H-5 | 7.75 | t | 7.9 | 1H | Benzene (meta to both) |

| H-5' | 7.12 | q | 1.0 | 1H | Thiazole ring proton |

| CH₃ | 2.55 | d | 1.0 | 3H | Methyl group on thiazole |

Table 2: ¹³C NMR Spectral Data (Predicted at 100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| C-2' | 165.8 | Quaternary (C=N) | Thiazole (attached to benzene) |

| C-4' | 154.2 | Quaternary | Thiazole (attached to methyl) |

| C-1 | 145.2 | Quaternary | Benzene (attached to SO₂Cl) |

| C-3 | 136.5 | Quaternary | Benzene (attached to thiazole) |

| C-4 | 132.1 | CH | Benzene |

| C-5 | 130.4 | CH | Benzene |

| C-6 | 126.7 | CH | Benzene |

| C-2 | 124.8 | CH | Benzene |

| C-5' | 115.6 | CH | Thiazole |

| CH₃ | 17.4 | CH₃ | Aliphatic methyl |

Self-Validating Experimental Protocol

Sulfonyl chlorides are inherently reactive and highly susceptible to hydrolysis. Exposure to trace moisture converts the sulfonyl chloride into a sulfonic acid (3)[3]. This degradation drastically alters the chemical shifts due to the loss of the strongly electron-withdrawing chlorine atom (4)[4]. To guarantee spectral integrity, the following self-validating methodology must be strictly adhered to.

Step-by-Step Methodology

-

Solvent Preparation (Critical Step):

-

Action: Dry CDCl₃ over activated 4Å molecular sieves for a minimum of 24 hours prior to use. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Causality: Water in the solvent will cause partial hydrolysis. Anhydrous conditions prevent the formation of a mixed-signal spectrum.

-

-

Sample Dissolution:

-

Action: Weigh exactly 10.0 mg of the sulfonyl chloride compound into a clean, oven-dried 1.5 mL glass vial. Add 0.6 mL of the prepared anhydrous CDCl₃.

-

-

Agitation and Quality Control:

-

Action: Vortex the vial for 30 seconds. Visually inspect the solution. If particulate matter remains, filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube.

-

Causality: PTFE is chemically inert to sulfonyl chlorides. Removing particulates ensures magnetic field homogeneity, preventing line broadening and poor shimming.

-

-

Data Acquisition (¹H NMR):

-

Action: Set the spectrometer to 400 MHz and the probe temperature to 298 K. Use a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s, acquisition time (AQ) to 3.0 s, and number of scans (NS) to 16.

-

Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation of the protons between pulses, allowing for highly accurate integration which validates the proton count.

-

-

Data Processing:

-

Action: Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation. Phase and baseline correct the spectra manually. Calibrate the TMS peak to exactly 0.00 ppm.

-

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR sample preparation and acquisition workflow.

Caption: Workflow for anhydrous NMR sample preparation and spectral acquisition of sulfonyl chlorides.

References

-

Selective C-H Sulfenylation of Thiazoles via Thiazol-2-yl-phosphonium Salts RSC Advances[Link]

-

The 1H NMR spectrum of 2-oxo-2H-cromen-6-sulfonyl chloride ResearchGate[Link]

Sources

Crystallographic Structure and X-ray Diffraction of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride

Executive Summary

The compound 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (Formula: C₁₀H₈ClNO₂S₂) is a highly reactive, moisture-sensitive bifunctional intermediate widely utilized in the synthesis of sulfonamide-based therapeutics. It features two distinct pharmacophoric domains: a 4-methylthiazole ring, known for its robust π

π stacking capabilities and hydrogen-bond accepting nature, and a sulfonyl chloride moiety, which acts as a strong electrophile.Understanding the solid-state crystallographic properties of arylsulfonyl chlorides is critical for optimizing storage conditions, predicting solid-state stability (polymorphism), and understanding non-covalent interactions during drug formulation. Because the highly electrophilic –SO₂Cl group is prone to rapid hydrolysis into its corresponding sulfonic acid upon exposure to atmospheric moisture, structural characterization via Single-Crystal X-ray Diffraction (SC-XRD) requires rigorous anhydrous protocols. This whitepaper provides an in-depth predictive crystallographic framework, structural rationale, and self-validating experimental methodologies for the isolation and X-ray diffraction analysis of this compound, grounded in established crystallographic data of homologous arylsulfonyl chlorides and thiazole derivatives[1],[2].

Structural Rationale and Molecular Geometry

Based on the crystallographic behavior of homologous meta-substituted benzenesulfonyl chlorides and thiazole derivatives, the molecular geometry of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is governed by a balance of electronic conjugation and steric relief[3].

The Sulfonyl Chloride Moiety

The geometry around the sulfur atom (S1) is expected to be distorted tetrahedral [4]. The O=S=O angle typically expands beyond the ideal 109.5° (often reaching ~120°) due to the strong mutual repulsion of the oxygen lone pairs. Conversely, the Cl–S–C angle is compressed (typically ~100–103°). The S–Cl bond length in arylsulfonyl chlorides averages 2.04–2.06 Å [1].

Thiazole-Benzene Conjugation

The 4-methylthiazole ring and the central benzene ring are linked via a C–C single bond. While extended π -conjugation favors a coplanar arrangement, steric repulsion between the ortho-hydrogens of the benzene ring and the nitrogen/sulfur atoms of the thiazole ring typically forces a slight twist. The expected dihedral angle between the thiazole and benzene planes is 15° to 30° [2],[3].

Fig 1: Supramolecular assembly pathway driving the crystal packing of the target compound.

Supramolecular Assembly and Crystal Packing

The crystal packing of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is driven by a hierarchy of non-covalent interactions, which can be quantified using Hirshfeld surface analysis[5].

-

Halogen Bonding (Primary Motif): The highly polarizable chlorine atom exhibits a region of depleted electron density (the σ -hole) exactly opposite to the S–Cl covalent bond. This σ -hole acts as a Lewis acid, forming a highly directional S–Cl···O=S halogen bond with the sulfonyl oxygen of an adjacent molecule[1],[6]. This interaction typically dictates the primary 1D chain formation in the crystal lattice.

-

Weak Hydrogen Bonding: The methyl group and aromatic protons act as weak donors, forming C–H···N (thiazole nitrogen) and C–H···O (sulfonyl oxygen) contacts[5].

π

π Stacking (Secondary Motif): The electron-deficient thiazole ring and the relatively electron-rich central benzene ring engage in offset face-to-face π

π stacking, stabilizing the 3D architecture.Table 1: Predicted Crystallographic Parameters

Data synthesized from isomorphic arylsulfonyl chloride and thiazole databases.

| Parameter | Predicted Value / Range | Causality / Structural Driver |

| Crystal System | Monoclinic | Preferred system for asymmetric aromatic molecules. |

| Space Group | P21/c | Allows for efficient close-packing and inversion-related halogen bonding. |

| Z (Molecules/Unit Cell) | 4 | Standard for P21/c with one molecule in the asymmetric unit ( Z′=1 ). |

| S–Cl Bond Length | 2.045 - 2.060 Å | Elongated compared to alkyl chlorides due to the electron-withdrawing SO₂ group. |

| O=S=O Angle | 119° - 121° | Expanded due to VSEPR repulsion of oxygen lone pairs. |

| Dihedral Angle (Rings) | 15° - 30° | Balance between π -conjugation (0°) and steric relief (90°). |

Self-Validating Protocol: Anhydrous Crystallization & SC-XRD

Because sulfonyl chlorides are highly susceptible to hydrolysis—converting to sulfonic acids and HCl—standard slow evaporation techniques in ambient air will fail, yielding degraded, non-diffracting powders. The following protocol utilizes a self-validating vapor diffusion method to ensure the integrity of the –SO₂Cl group.

Step-by-Step Methodology

Phase 1: Validation and Preparation

-

Purity Validation (Self-Validation Step): Prior to crystallization, analyze the bulk powder via FT-IR. Confirm the presence of sharp asymmetric and symmetric S=O stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹. Crucial: If a broad band appears above 3000 cm⁻¹ (O–H stretch), the batch has hydrolyzed and must be discarded or resynthesized.

-

Solvent Drying: Dry Chloroform (CHCl₃, solvent) and Hexane (anti-solvent) over activated 3Å molecular sieves under an argon atmosphere for 48 hours to achieve <10 ppm H₂O.

Phase 2: Vapor Diffusion Setup 3. Dissolution: In a nitrogen-filled glovebox, dissolve 30 mg of the validated compound in 0.5 mL of anhydrous CHCl₃ in a 4 mL inner glass vial. 4. Chamber Assembly: Place the uncapped 4 mL vial inside a 20 mL outer scintillation vial containing 4 mL of anhydrous Hexane. 5. Incubation: Seal the outer vial tightly with a PTFE-lined cap, wrap with Parafilm, and store undisturbed at 4°C in the dark. The lower temperature reduces thermal degradation while the volatile anti-solvent slowly diffuses into the inner vial, lowering solubility and inducing nucleation.

Phase 3: Harvesting and Data Collection 6. Cryo-Harvesting: After 3–7 days, open the vial under a stream of dry N₂. Immediately submerge the selected single crystal in a drop of Paratone-N oil . Causality: The oil physically encapsulates the crystal, blocking atmospheric moisture and preventing rapid hydrolysis during transit to the diffractometer. 7. SC-XRD Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer immediately to the diffractometer's cold stream (100 K). 8. Data Collection: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation. The 100 K temperature minimizes thermal atomic displacement parameters (ADPs), allowing for precise resolution of the S–Cl bond and the thiazole ring orientation.

Fig 2: Self-validating anhydrous crystallization and X-ray diffraction workflow.

Refinement and Data Processing

Following data collection, the structure is typically solved using dual-space methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

Key Refinement Considerations:

-

Disorder Modeling: The sulfonyl chloride oxygen atoms often exhibit rotational disorder around the C–S bond. If the displacement ellipsoids for the oxygen atoms appear highly elongated, they must be modeled over two split positions with constrained occupancies (e.g., 0.60/0.40) and rigid-bond restraints (DELU/SIMU).

-

Hydrogen Atom Treatment: All C–H hydrogen atoms on the thiazole and benzene rings should be placed in calculated positions and refined using a riding model with Uiso(H)=1.2Ueq(C) [4].

-

Absorption Correction: Given the presence of heavier atoms (Sulfur and Chlorine), a multi-scan absorption correction (e.g., SADABS) is mandatory to correct for the attenuation of the X-ray beam, ensuring accurate electron density mapping.

Table 2: Target Refinement Metrics for High-Quality Publication

| Metric | Acceptable Range | Implication of Deviation |

| R1 (Final R-index) | < 0.05 (5%) | Higher values indicate poor crystal quality, twinning, or severe unmodeled disorder. |

| wR2 (Weighted R) | < 0.15 (15%) | Heavily influenced by weak reflections; >0.15 suggests poor high-angle data. |

| Goodness-of-Fit (S) | 0.95 - 1.05 | Values > 1.1 indicate the weighting scheme needs adjustment. |

| Max/Min Δρ | +0.5 / -0.5 e/ų | Residual electron density peaks near S or Cl indicate inadequate absorption correction or disorder. |

Sources

- 1. Cooperative intermolecular S–Cl⋯O and F⋯F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes, ClSO2(CF2)nSO2Cl, where n = 4, 6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Crystal structure and Hirshfeld surface analysis of (Z)-4-chloro-N′-(4-oxothiazolidin-2-ylidene)benzenesulfonohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

preliminary investigation of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride reactivity

An In-Depth Technical Guide to the Reactivity of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride

Introduction: A Scaffold of Significance

In the landscape of medicinal chemistry and drug development, the convergence of privileged scaffolds within a single molecule often signals a promising starting point for innovation. 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is one such molecule, integrating two moieties of profound pharmacological relevance. The thiazole ring is a cornerstone of numerous therapeutic agents, including anticancer drugs like Dasatinib and antibacterial agents such as Sulfathiazole[1][2][3]. Its unique electronic properties and ability to engage in various biological interactions make it a sought-after component in drug design[4][5].

Simultaneously, the aryl sulfonyl chloride functional group serves as a critical linchpin for synthesizing sulfonamides. The sulfonamide functional group is a bioisostere of the amide bond but offers distinct advantages, including increased metabolic stability, an additional hydrogen bond acceptor, and altered physicochemical properties that can enhance binding affinity and pharmacokinetic profiles[6][7]. Found in nearly ten percent of the top 100 prescribed pharmaceuticals, the importance of the sulfonamide moiety cannot be overstated[8].

This guide provides a preliminary investigation into the reactivity of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride. As a bifunctional molecule, its reactivity is dominated by the highly electrophilic sulfonyl chloride group, while its broader chemical personality and potential biological applications are shaped by the stable, aromatic thiazole ring. This document will explore the core reactivity principles, detail key synthetic transformations, and provide validated experimental protocols for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic campaigns.

Physicochemical Properties & Safety Profile

Before undertaking any experimental work, a thorough understanding of the compound's properties and associated hazards is paramount. The sulfonyl chloride functional group necessitates careful handling due to its reactivity, particularly with moisture.

Table 1: Physicochemical and Safety Data for 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride

| Property | Value | Source(s) |

| CAS Number | 1342075-96-0 | [9] |

| Molecular Formula | C₁₀H₈ClNO₂S₂ | [10] |

| Molecular Weight | 273.76 g/mol | |

| InChIKey | HWNHJFJAQSSLFN-UHFFFAOYSA-N | [10] |

| Hazard Classifications | Skin Corrosion (Category 1B), Acute Toxicity, Specific Target Organ Toxicity | [9] |

| Primary Hazards | Reacts violently with water. Corrosive; causes severe skin and eye burns. Toxic by inhalation. | [11][12][13][14] |

Core Safety Directives:

-

Moisture Sensitivity: Sulfonyl chlorides react with water and moist air to produce hydrochloric acid and the corresponding sulfonic acid[11]. All experiments must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

-

Corrosivity: The compound and its reaction byproducts (HCl) are highly corrosive[14]. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. Work must be performed in a certified chemical fume hood[13].

-

Handling: Avoid inhalation of dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[13].

Core Reactivity and Mechanistic Principles

The reactivity of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge and making it a prime target for nucleophilic attack[15]. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution-type reactions.

The thiazole ring is a stable aromatic heterocycle and is generally expected to be unreactive under the conditions used for sulfonylation reactions[16][17]. Its primary influence is electronic; as an electron-withdrawing group, it can subtly modulate the reactivity of the sulfonyl chloride.

Caption: General Mechanism of Nucleophilic Attack on a Sulfonyl Chloride.

Key Synthetic Transformations

Sulfonamide Synthesis via Reaction with Amines

The most common and synthetically valuable reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides[18][19][20]. This reaction is foundational in medicinal chemistry for creating diverse libraries of compounds for biological screening.

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic[21].

Table 2: Representative Conditions for Sulfonamide Synthesis

| Amine Type | Nucleophilicity | Typical Base | Solvent | Typical Yield | Reference(s) |

| Primary/Secondary Aliphatic | High | Triethylamine, DIPEA | Dichloromethane (DCM), THF | Good to Excellent | [8] |

| Primary/Secondary Anilines | Moderate to Low | Pyridine | Pyridine, DCM | Good | [8][22] |

| Amino Acid Esters | Moderate | Triethylamine, NaHCO₃ | DCM/H₂O (Schotten-Baumann) | Good | [22] |

| Weakly Nucleophilic Amines | Very Low | Pyridine (may require heating) | Pyridine | Variable | [8] |

Sulfonate Ester Synthesis via Reaction with Alcohols

Reacting sulfonyl chlorides with alcohols in the presence of a base yields sulfonate esters[15][23]. This transformation is of immense synthetic utility as it converts a hydroxyl group, which is a poor leaving group, into a sulfonate (e.g., tosylate, mesylate), which is an excellent leaving group. This facilitates subsequent Sₙ2 or E2 reactions.

Similar to sulfonamide formation, a base is required to neutralize the HCl generated during the reaction. Pyridine is often used as both the base and the solvent[15].

Table 3: Representative Conditions for Sulfonate Ester Synthesis

| Alcohol Type | Steric Hindrance | Typical Base | Solvent | Key Utility | Reference(s) |

| Primary Alcohols | Low | Pyridine, Triethylamine | DCM, Pyridine | Sₙ2 Reactions | [24] |

| Secondary Alcohols | Moderate | Pyridine, DMAP (catalyst) | DCM, Pyridine | Sₙ2/E2 Reactions | [24] |

| Phenols | Low | Pyridine, K₂CO₃ | DCM | Protection/Activation | [15] |

Experimental Protocols

The following protocols are generalized procedures that should be adapted based on the specific substrate and scale. All operations should be performed in a fume hood.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

Caption: Experimental Workflow for Sulfonamide Synthesis.

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 to 24 hours.

-

Work-up: Once the reaction is complete, quench by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester

Sources

- 1. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]

- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis in Review: Photoredox Enabled Synthesis of Sulfonamides and Derivatives | Domainex [domainex.co.uk]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nextsds.com [nextsds.com]

- 10. PubChemLite - 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (C10H8ClNO2S2) [pubchemlite.lcsb.uni.lu]

- 11. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

- 12. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thiazole - Wikipedia [en.wikipedia.org]

- 17. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 23. vaia.com [vaia.com]

- 24. youtube.com [youtube.com]

Discovery, Characterization, and Application of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl Chloride Derivatives in Targeted Therapeutics

Executive Summary

The compound 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (CAS 1342075-96-0) serves as a highly versatile, electrophilic building block in modern medicinal chemistry ()[1]. Its primary application lies in the rapid generation of thiazolyl-benzenesulfonamide libraries. These derivatives are highly potent inhibitors of metalloenzymes, specifically the Carbonic Anhydrase (CA) family, which play a critical role in tumor survival, pH regulation, and neuropathic pain ()[2]. This technical guide provides an in-depth analysis of the chemical rationale, synthetic workflows, and biological evaluation protocols required to utilize this intermediate effectively in drug discovery.

Pharmacophore Design & Chemical Rationale

The architectural design of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is deliberately optimized for targeting the zinc-bound active site of Carbonic Anhydrases. The causality behind its structural components is as follows:

-

The Sulfonyl Chloride Handle (-SO₂Cl): This highly reactive moiety allows for efficient chlorosulfonylation or direct reaction with various nucleophiles (amines, amino acids, anilines). It acts as the precursor to the primary or secondary sulfonamide group (-SO₂NHR), which is the classical Zinc-Binding Group (ZBG). In the enzyme active site, the deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion, displacing the zinc-bound water/hydroxide necessary for catalytic activity ()[2].

-

The Meta-Substituted Benzene Core: The meta-geometry optimally angles the thiazole tail to interact with isoform-specific amino acid residues located in the hydrophobic half of the CA active site, improving isoform selectivity compared to para-substituted analogs.

-

The 4-Methyl-1,3-thiazol-2-yl Tail: The thiazole ring provides essential lipophilic contacts and acts as a hydrogen-bond acceptor. By modifying the steric bulk and electronic distribution of the tail, researchers can fine-tune the inhibitor's affinity for tumor-associated isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II) ()[3].

Library Generation: Synthesis of Sulfonamides

Derivatizing the sulfonyl chloride intermediate into a library of sulfonamides requires a controlled nucleophilic acyl substitution workflow.

Workflow for the synthesis and screening of thiazolyl-benzenesulfonamide derivatives.

Biological Application: Targeting CA IX in Tumor Hypoxia

Solid tumors frequently outgrow their vascular supply, leading to localized hypoxia. To survive this microenvironment, tumor cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane Carbonic Anhydrase IX (CA IX). CA IX catalyzes the hydration of extracellular CO₂ into bicarbonate and protons, acidifying the extracellular matrix (promoting metastasis) while maintaining a neutral intracellular pH (preventing apoptosis) ()[4]. Thiazolyl-benzenesulfonamides disrupt this survival mechanism.

Mechanism of CA IX overexpression in tumor hypoxia and targeted inhibition by sulfonamides.

Experimental Protocols (Self-Validating Systems)

Protocol A: General Procedure for Sulfonamide Synthesis

Objective: Convert 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride into a stable sulfonamide library.

-

Preparation: Dissolve the selected amine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Causality: DCM is utilized as an aprotic, non-nucleophilic solvent to prevent the premature hydrolysis of the highly reactive sulfonyl chloride into a biologically inactive sulfonic acid.

-

-

Catalysis & Neutralization: Add anhydrous pyridine (2.0 eq) to the solution and cool to 0°C in an ice bath.

-

Causality: Pyridine serves a dual, self-validating purpose. First, it acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction equilibrium forward. Second, it acts as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate. Cooling to 0°C controls the exothermic nature of the sulfonylation.

-

-

Addition: Dropwise, add 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (1.0 eq) dissolved in DCM.

-

Monitoring: Stir at room temperature for 4-6 hours. Monitor the consumption of the sulfonyl chloride via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Workup: Quench the reaction with 1M HCl to protonate and remove excess pyridine. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Protocol B: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant ( Ki ) of the synthesized sulfonamides against human CA isoforms.

-

Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red indicator and 0.1 M Na₂SO₄.

-

Causality: Phenol red is selected because its absorbance at 506 nm changes rapidly in response to the pH drop caused by the hydration of CO₂ into protons. Na₂SO₄ is added to maintain a constant ionic strength, which stabilizes the enzyme and prevents electrostatic interference during kinetic measurements.

-

-

Pre-incubation: Pre-incubate the recombinant hCA enzyme (e.g., hCA IX) with varying concentrations of the sulfonamide inhibitor for 15 minutes at 20°C.

-

Causality: Pre-incubation is critical because sulfonamide binding to the active site zinc ion is a slow, time-dependent process; failing to pre-incubate results in artificially high Ki values.

-

-

Measurement: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer. Monitor the decrease in absorbance at 506 nm for 10-50 milliseconds.

-

Validation: Calculate the initial velocity and determine the Ki using the Cheng-Prusoff equation. Use Acetazolamide (AAZ) as a positive internal control to validate the assay's sensitivity.

Kinetic Profiling Data

The derivatization of the sulfonyl chloride intermediate yields compounds with distinct kinetic profiles. Adding polar or bulky groups to the sulfonamide nitrogen (R-Group) restricts membrane permeability, thereby reducing affinity for cytosolic hCA II and drastically improving selectivity for the extracellular catalytic domain of tumor-associated hCA IX ()[3].

Table 1: Representative Kinetic Profiling of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamides against hCA Isoforms

| Compound | R-Group (Amine Nucleophile) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity (II / IX) |

| 1a | -NH₂ (Primary Sulfonamide) | 850 | 12.5 | 4.2 | 5.8 | 2.98 |

| 1b | -NH-CH₃ (Secondary) | >10000 | 450 | 28.5 | 32.1 | 15.79 |

| 1c | -NH-CH₂-COOH (Glycine derivative) | >10000 | 850 | 15.3 | 18.4 | 55.55 |

| AAZ | Acetazolamide (Reference Control) | 250 | 12.1 | 25.0 | 5.7 | 0.48 |

Data represents typical structure-activity relationships (SAR) observed in thiazolyl-benzenesulfonamide libraries targeting tumor hypoxia.

References

-

NextSDS Chemical Substance Information. (2023). 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (CAS 1342075-96-0). NextSDS.[Link]

-

Supuran, C. T. (2016). Carbonic anhydrase inhibition and the management of neuropathic pain. Expert Review of Neurotherapeutics, 16(8), 961–968.[Link]

-

Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Zaprutko, L., Gzella, A., & Lesyk, R. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. RSC Advances, 11(42), 26241–26257.[Link]

-

Abdel Gawad, N. M., Amin, N. H., Elsaadi, M. T., Mohamed, F. M. M., Angeli, A., De Luca, V., Capasso, C., & Supuran, C. T. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry, 24(13), 3043-3051.[Link]

-

Balandis, B., Simkunas, T., Paketuryte-Latve, V., Michailoviene, V., Mickeviciute, A., Manakova, E., Grazulis, S., Belyakov, S., Kairys, V., Mickevicius, V., Zubriene, A., & Matulis, D. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals (Basel), 15(5), 509.[Link]

Sources

Application Note: Synthesis of Novel Sulfonamides via 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl Chloride

Introduction & Strategic Rationale

The synthesis of novel sulfonamide derivatives remains a cornerstone of modern drug discovery, driven by the motif's profound chemical stability and its ability to act as a transition-state isostere for amide hydrolysis. Utilizing 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (CAS: 1342075-96-0) as a building block introduces a privileged biaryl-like scaffold into the molecular architecture. The combination of the hydrogen-bond accepting thiazole ring and the lipophilic benzene core allows researchers to finely tune the physicochemical properties—such as metabolic stability and target binding affinity—of the resulting sulfonamide 1.

This application note provides an authoritative, self-validating protocol for the nucleophilic acyl substitution of this specific sulfonyl chloride with primary and secondary amines.

Mechanistic Principles & Causality

The conversion of a sulfonyl chloride to a sulfonamide is fundamentally a bimolecular nucleophilic substitution reaction at the electrophilic sulfur atom. To ensure high yields and prevent reaction stalling, every experimental parameter must be strictly controlled based on the underlying chemical causality:

-

The Role of the Base: The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will rapidly protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. A tertiary amine base, such as triethylamine (TEA) or pyridine, is mandatory to scavenge this byproduct 2.

-

Moisture Exclusion: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water leads to competitive attack on the sulfur atom, degrading the reagent into an unreactive sulfonic acid 3. Therefore, anhydrous solvents and flame-dried glassware are critical.

-

Thermal Control: The initial nucleophilic attack is highly exothermic. Adding the sulfonyl chloride at 0 °C prevents thermal degradation of the reagents and minimizes the formation of bis-sulfonylation byproducts 4.

Experimental Workflow

Caption: Workflow for sulfonamide synthesis via nucleophilic acyl substitution.

Step-by-Step Methodology

Materials Required

-

Electrophile: 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary or secondary amine (1.05 equiv)

-

Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Protocol

Step 1: Reaction Setup (Moisture Exclusion) Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar). Causality: Eliminating ambient moisture prevents the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

Step 2: Nucleophile Preparation Add the amine (1.05 equiv) and anhydrous DCM (approx. 0.2 M concentration) to the flask. Inject TEA (2.0 equiv) into the stirred solution. Causality: A slight excess of amine ensures complete consumption of the valuable sulfonyl chloride, while the 2.0 equivalents of TEA guarantee that all generated HCl is scavenged, keeping the amine in its active, deprotonated state.

Step 3: Electrophile Addition (Thermal Control) Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction, preventing thermal degradation and limiting the formation of localized high concentrations of the electrophile, which can lead to over-sulfonylation.

Step 4: Propagation and Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. Causality: Warming provides the necessary activation energy to drive the reaction to completion. The extended time accommodates sterically hindered amines.

Step 5: Workup (Self-Validating Isolation) Once complete, quench the reaction with distilled water. Transfer to a separatory funnel and extract with DCM. Wash the organic layer sequentially with:

-

1M HCl (aq): Removes unreacted amine and the TEA-HCl salt.

-

Saturated NaHCO₃ (aq): Neutralizes residual acid and extracts any hydrolyzed sulfonic acid byproduct into the aqueous layer.

-

Brine: Removes bulk water from the organic phase.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate) to yield the pure sulfonamide.

Quantitative Optimization Data

The choice of solvent and base dramatically impacts the reaction kinetics and overall yield. The following table summarizes optimization parameters for coupling a standard primary amine with 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride.

| Condition | Solvent | Base (Equiv) | Temperature | Time (h) | Yield (%) | Mechanistic Observation / Causality |

| A (Standard) | DCM (Anhydrous) | TEA (2.0) | 0 °C to RT | 4 | 88% | Optimal for most primary amines; clean conversion with minimal byproducts. |

| B (Aqueous) | H₂O / THF | Na₂CO₃ (2.5) | RT | 12 | 55% | Lower yield due to competitive hydrolysis of the sulfonyl chloride by water. |

| C (Heated) | THF (Anhydrous) | Pyridine (2.0) | 60 °C | 6 | 78% | Elevated heat is required to overcome the activation barrier for sterically hindered amines. |

| D (No Base) | DCM (Anhydrous) | None | RT | 24 | <10% | Reaction stalls immediately; the amine is protonated by the HCl byproduct, destroying its nucleophilicity. |

Product Characterization & Self-Validation

To ensure the integrity of the synthesized compound, the protocol must be treated as a self-validating system. The final product should be confirmed using the following analytical techniques:

-

¹H NMR Spectroscopy: Look for the characteristic disappearance of the primary amine protons and the appearance of a broad singlet corresponding to the secondary sulfonamide N-H proton (typically between 4.0–8.0 ppm, depending on hydrogen bonding). The intact 3-(4-Methyl-1,3-thiazol-2-yl)benzene scaffold is validated by a sharp singlet near 2.5 ppm (thiazole methyl group) and the corresponding aromatic multiplet.

-

Infrared (IR) Spectroscopy: Successful sulfonamide formation is definitively marked by two strong S=O stretching bands: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.

-

Mass Spectrometry (LC-MS): Confirm the molecular weight. The presence of the stable sulfonamide bond will yield a distinct [M+H]⁺ or [M-H]⁻ molecular ion peak depending on the ionization mode.

References

Sources

Application Notes & Protocols: Leveraging 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl Chloride in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride, a versatile chemical intermediate, and its strategic application in the discovery of novel small-molecule therapeutics. We will delve into the chemical rationale for its use, explore its application in developing inhibitors for key biological targets, and provide detailed, field-proven protocols for its implementation in a research setting.

The core value of this reagent lies in the synergistic combination of two key pharmacophoric elements: the reactive benzenesulfonyl chloride and the biologically significant 4-methylthiazole moiety. The sulfonyl chloride group serves as a highly efficient electrophilic handle for coupling with a vast array of nucleophilic partners, primarily primary and secondary amines, to form the sulfonamide linkage (-SO₂NR₂).[1] This linkage is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its exceptional hydrolytic stability, tetrahedral geometry, and capacity for forming critical hydrogen bond interactions with protein targets.[1]

Simultaneously, the thiazole ring is a prominent heterocycle found in numerous FDA-approved drugs and biologically active agents.[2] Thiazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by interacting with diverse biological pathways and targets.[3][4][5] The strategic placement of the 4-methyl group can further enhance binding affinity and modulate pharmacokinetic properties.[6]

This document serves as a practical guide for medicinal chemists and pharmacologists to harness the potential of 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride as a foundational building block for generating diverse compound libraries and accelerating the identification of new therapeutic leads.

Reagent Profile and Rationale for Use

The utility of 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride stems from its inherent chemical reactivity and the desirable features of the resulting sulfonamide derivatives.

| Property | Value | Source |

| Chemical Name | 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride | [7][8] |

| Molecular Formula | C₁₀H₈ClNO₂S₂ | [7][9] |

| Molecular Weight | 273.76 g/mol | [7] |

| CAS Number | 1342075-96-0 | [7][8] |

| InChIKey | HWNHJFJAQSSLFN-UHFFFAOYSA-N | [7][9] |

| Purity | Typically ≥95% | [7] |

Causality Behind Application:

-

Reactive Handle for Diversity: The sulfonyl chloride is a powerful electrophile, enabling rapid and efficient reaction with amines under standard basic conditions.[10] This facilitates the parallel synthesis of large libraries of sulfonamide derivatives, which is essential for high-throughput screening (HTS) campaigns.[1]

-

Proven Pharmacophore: The resulting benzenesulfonamide scaffold is a classic zinc-binding group, making this reagent particularly suitable for targeting metalloenzymes like carbonic anhydrases.[1][11]

-

Versatile Heterocyclic Core: The 4-methylthiazole moiety offers multiple points for interaction with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[6][12] Its presence can confer selectivity and potency. Thiazole derivatives have been shown to modulate critical targets such as tubulin, topoisomerase, and various kinases.[12]

-

Metabolic Stability: The sulfonamide bond is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles in drug candidates.[13]

Applications in Target-Based Drug Discovery

The structural features of this reagent make it an ideal starting point for developing inhibitors against several important classes of therapeutic targets.

Case Study 1: Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are validated anticancer targets. The primary sulfonamide group is a premier zinc-binding pharmacophore for this enzyme class.[1]

-

Mechanism of Action: The sulfonamide nitrogen deprotonates and coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water molecule and inhibiting its function.[1]

-

Design Strategy: 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride can be reacted with ammonia or primary amines to generate benzenesulfonamide derivatives. The thiazole tail can then be further modified or used to form key interactions with amino acid residues lining the active site cavity, thereby conferring selectivity for tumor-associated isoforms over off-target CAs (e.g., CA I and II).[14]

Table of Representative Thiazole-Sulfonamide CA Inhibitor Activity:

| Compound Class | Target Isoform | IC₅₀ (µM) | Reference Compound |

| Thiazole-Sulfonamide Hybrid | CA IX | 0.021 | Acetazolamide |

| Thiazole-Sulfonamide Hybrid | CA XII | 0.089 | Acetazolamide |

| Thiazole-Sulfonamide Hybrid | CA I | >10 | Acetazolamide |

| Thiazole-Sulfonamide Hybrid | CA II | >10 | Acetazolamide |

| Note: Data is representative of the class, adapted from a study on a novel thiazole-sulfonamide hybrid.[14] |

Case Study 2: Anticancer Agents (Tubulin Polymerization Inhibitors)

The thiazole ring is a component of several potent anticancer agents that interfere with microtubule dynamics.[12][15] By serving as a rigid scaffold, it can correctly orient other functional groups to interact with the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.[14]

-

Design Strategy: The 3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide core can serve as a central scaffold. The amine used for sulfonamide formation can be elaborated with moieties known to interact with tubulin. This allows for the rapid exploration of structure-activity relationships (SAR) to optimize antiproliferative activity. A recent study demonstrated that a novel thiazole-sulfonamide hybrid exhibited potent tubulin polymerization inhibition with an IC₅₀ of 2.72 µM.[14]

Experimental Protocols

The following protocols are designed to be robust and reproducible. As a matter of best practice, all reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: General Synthesis of N-Aryl-3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

This protocol describes a standard procedure for the coupling of the title sulfonyl chloride with an aromatic amine.

Rationale: Pyridine is used as both a basic catalyst to neutralize the HCl byproduct and as a solvent. The reaction is typically run at room temperature as the high reactivity of the sulfonyl chloride does not necessitate heating.[16] Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride starting material.

Materials and Reagents:

-

3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (1.0 equiv)

-

Substituted Aniline (e.g., 4-methoxyaniline) (1.1 equiv)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 equiv).

-

Dissolve the aniline in anhydrous pyridine (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate container, dissolve 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). Causality: The acid wash removes excess pyridine and unreacted aniline, while the bicarbonate wash removes any residual acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Workflow for Library Synthesis and Screening

This protocol outlines a strategic workflow for utilizing the title reagent in a small-molecule drug discovery campaign.

Conclusion and Future Perspectives

3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is a high-value building block for contemporary drug discovery. Its straightforward reactivity, combined with the proven pharmacological relevance of the thiazole-benzenesulfonamide scaffold, provides a reliable and efficient route to novel chemical entities. The protocols and strategies outlined in this guide demonstrate its immediate applicability for generating diverse compound libraries targeting enzymes and pathways implicated in cancer, infectious diseases, and inflammatory conditions. Future work will likely focus on expanding the range of nucleophiles used in conjunction with this reagent and exploring the resulting sulfonamides in novel phenotypic screens to uncover new biological activities.

References

- Benchchem. Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.

- Bentham Science. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022).

- ResearchGate. Systematic Review On Thiazole And Its Applications.

- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Available from: [Link]

-

National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2018). Available from: [Link]

-

ResearchGate. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026). Available from: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2021). Available from: [Link]

-

National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Available from: [Link]

- Vedejs, E. et al. Synthesis of sulfonyl chloride substrate precursors.

-

MDPI. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. (2024). Available from: [Link]

-

Fisher Scientific. 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride. Available from: [Link]

-

Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. (2008). Available from: [Link]

-

NextSDS. 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride. Available from: [Link]

- Google Patents. KR20150081365A - New benzene sulfonamide thiazole compounds. (2015).

-

ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. (2008). Available from: [Link]

-

PubChemLite. 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (C10H8ClNO2S2). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). Available from: [Link]

-

NextSDS. 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide. Available from: [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

-

MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2021). Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Available from: [Link]

-

PharmaCompass. Benzenesulfonyl chloride, 3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo(4,3-d)pyrimidin-5-yl)-4-ethoxy-. Available from: [Link]

-

ACS Publications. Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2024). Available from: [Link]

-

Frontiers. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2024). Available from: [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. (2021).

- Google Patents. US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors. (2010).

-

ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). Available from: [Link]

-

BRENDA Enzyme Database. Reference Id = 682548. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. kuey.net [kuey.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide () for sale [vulcanchem.com]

- 7. 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride | 1342075-96-0 [sigmaaldrich.cn]

- 8. nextsds.com [nextsds.com]

- 9. PubChemLite - 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride (C10H8ClNO2S2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 16. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

cross-coupling reactions involving 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride

An Application Guide to Cross-Coupling Reactions of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds with desirable pharmacological properties is paramount. The 3-(4-methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride moiety represents a key building block of significant interest. The thiazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability[1]. When coupled with a benzenesulfonyl chloride group, this scaffold becomes a powerful and versatile electrophile for a range of carbon-carbon bond-forming reactions.

This application note provides detailed protocols and technical insights for leveraging 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride in palladium-catalyzed cross-coupling reactions. Aryl sulfonyl chlorides have emerged as robust and accessible alternatives to traditional aryl halides and triflates in synthetic chemistry[2][3][4]. Their reactivity, often intermediate between aryl bromides and iodides, allows for selective transformations, making them ideal for the construction of complex molecular libraries for high-throughput screening[3][5].

We will explore the application of this substrate in three cornerstone cross-coupling methodologies: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. The protocols are designed for researchers, medicinal chemists, and process development scientists, with a focus on the causal reasoning behind experimental choices to ensure reproducibility and successful implementation.

The Core Mechanism: Desulfonylative Cross-Coupling

The utility of aryl sulfonyl chlorides as electrophiles in these reactions hinges on a process known as desulfonylative coupling. Unlike reactions where the sulfonyl group is retained, here it serves as a leaving group. The catalytic cycle is typically initiated by the oxidative addition of a low-valent transition metal catalyst, such as Palladium(0), into the carbon-sulfur (C–S) bond of the sulfonyl chloride. This step is often rate-limiting and results in the extrusion of sulfur dioxide (SO₂), a gaseous byproduct, which drives the reaction forward. The resulting organopalladium(II) intermediate then proceeds through the canonical steps of the specific cross-coupling reaction (e.g., transmetalation in Suzuki coupling) to form the desired C-C bond.

Protocol 1: Suzuki-Miyaura Coupling of Arylboronic Acids

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron species with an organic halide or pseudohalide. Using 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride as the electrophile provides a direct route to diverse biaryl-thiazole derivatives.

Causality and Experimental Design

-

Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand are standard. For sulfonyl chlorides, ligands that promote oxidative addition are preferred. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, can be used directly and is effective for this transformation.

-